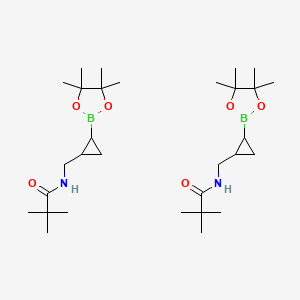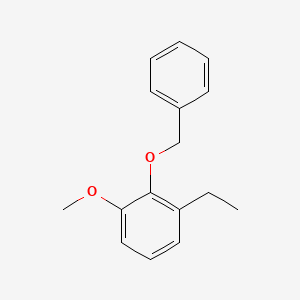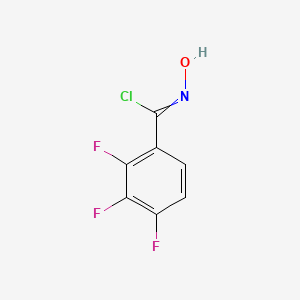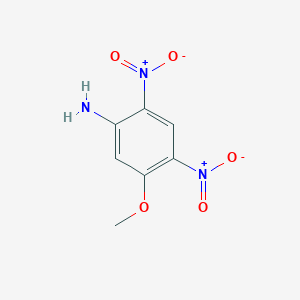![molecular formula C16H19ClF3NO2 B13682844 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the 2-chloro-5-(trifluoromethyl)phenyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a halogenated aromatic compound.
Boc Protection:
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Applications De Recherche Scientifique
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and aromatic substituents. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the chloro and trifluoromethyl substituents, resulting in different chemical and biological properties.
1-Boc-3-[2-chloro-phenyl]pyrrolidine: Lacks the trifluoromethyl group, which may affect its lipophilicity and metabolic stability.
1-Boc-3-[2-trifluoromethyl-phenyl]pyrrolidine: Lacks the chloro group, which may influence its reactivity and biological activity.
The presence of both the chloro and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C16H19ClF3NO2 |
|---|---|
Poids moléculaire |
349.77 g/mol |
Nom IUPAC |
tert-butyl 3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19ClF3NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
ZSNHGJXYOCVKQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)


![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)


![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)


